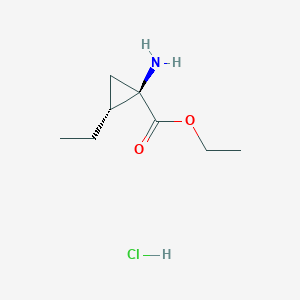

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJFFPOICMEAON-CIRBGYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007230-91-2 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, ethyl ester, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007230-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the Cyclopropane Core

Method:

The foundational step involves synthesizing the cyclopropane ring bearing the amino and ethyl substituents. A widely accepted approach is the cyclopropanation of suitable precursors , typically via the * Simmons-Smith reaction* or related carbene addition methods.

- Cyclopropanation of an alkene precursor (e.g., ethyl-substituted cyclopentene or cyclohexene derivatives) using diiodomethane and zinc-copper couple or analogous carbene sources.

- The Simmons-Smith reaction is favored for its stereoselectivity and operational simplicity.

- Precursors such as ethyl-substituted alkenes are prepared via alkylation or olefin synthesis routes.

- A method reported involves oxidizing cyclopentene with phthalic anhydride and hydrogen peroxide to produce cyclopentene oxide, which is then reacted with benzylamine (see) to form the amino cyclopropane derivative.

Amino Group Introduction:

- The amino group is introduced via nucleophilic addition to the cyclopropane ring or through ring-opening reactions of cyclopropene intermediates with ammonia or amines under controlled conditions.

- The ethyl group is incorporated either during the initial cyclopropanation step or via subsequent alkylation of the amino group.

- The process involves reacting cyclopentene oxide with benzylamine in an inert solvent (e.g., water or mixed solvents like water and o-dichlorobenzene) at elevated temperatures (90–110°C) to form racemic 2-(N-benzylamino)-1-cyclopentanol, which is then converted into the target amino cyclopropane derivative through debenzylation.

Stereoselective Resolution

Given the importance of stereochemistry, the racemic mixture is resolved to obtain the (1R,2R) isomer:

- Optical Resolution:

- Using R-(-)-mandelic acid in 2-propanol, racemic 2-(N-benzylamino)-1-cyclopentanol is reacted to form diastereomeric mandelate salts.

- The diastereomers are separated via crystallization, leveraging differences in solubility.

- The desired (1R,2R) enantiomeric salt is then debenzylated to yield the pure stereoisomer.

- The process detailed in patent literature involves the optical resolution of racemic 2-(N-benzylamino)-1-cyclopentanol with R-(-)-mandelic acid, followed by debenzylation to produce enantiomerically pure (1R,2R)-2-amino-1-cyclopentanol.

Debenzylation to Free Amino Compound

- Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in an inert solvent such as 2-propanol.

- Hydrogen pressure typically maintained at 0.1–0.5 MPa at temperatures around 50–60°C.

- The reaction proceeds until complete removal of the benzyl protecting group, confirmed via HPLC or TLC.

- Hydrogenation is a well-established industrial process, offering high yield and stereochemical integrity.

- The process avoids hazardous reagents, aligning with safety requirements.

Salt Formation: Hydrochloride

- The free amino compound is reacted with gaseous hydrogen chloride or HCl solution in 2-propanol.

- Reaction conditions: 0–30°C, typically for 10–120 minutes.

- Crystallization of the hydrochloride salt occurs upon cooling, facilitating purification.

- The hydrochloride salt is obtained by adding HCl in a controlled manner to the amino compound in 2-propanol, resulting in a crystalline product suitable for pharmaceutical applications.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or primary amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has been studied for its potential neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of developing treatments for neurological disorders. For instance, its structural similarity to certain neurotransmitters suggests it could influence synaptic transmission and plasticity .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its cyclopropane ring provides a versatile platform for chemical modifications that can lead to the development of new pharmacological agents. Researchers have synthesized derivatives that exhibit enhanced activity against specific targets in cancer therapy and antimicrobial resistance .

Agricultural Applications

Pesticide Development

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has potential applications in agricultural chemistry as a building block for novel pesticides. Its unique structure allows for the design of compounds that can effectively target pests while minimizing environmental impact. Studies have shown promising results in preliminary trials where derivatives of this compound demonstrated insecticidal activity against common agricultural pests .

Plant Growth Regulators

Research is also being conducted on using this compound as a plant growth regulator. Its ability to influence hormonal pathways in plants may lead to improved crop yields and stress resistance. Initial studies suggest that formulations containing this compound can enhance root development and overall plant vigor under suboptimal growth conditions .

Material Science

Polymer Chemistry

In material science, ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is being explored for its potential use in polymer synthesis. The compound can be incorporated into polymer chains to impart specific mechanical properties or functionalities. For example, polymers derived from this compound have shown improved elasticity and thermal stability, making them suitable for various industrial applications .

Nanocomposite Development

The integration of this compound into nanocomposites has been investigated to enhance material properties such as strength and conductivity. Researchers are exploring its use in creating nanostructured materials that could be utilized in electronic devices or as advanced coatings with protective properties against environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives

Ethyl (1R,2R)-2-(dimethylaminomethyl)-1-phenylcyclopropane-1-carboxylate hydrochloride

- CAS : 395676-47-8

- Molecular Formula : C₁₆H₂₃ClN₂O₂

- Key Differences: Incorporates a phenyl group and dimethylaminomethyl substituent. The dimethylamino group introduces basicity, altering solubility and receptor binding .

(1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

- CAS: Not specified

- Key Differences: Replaces the amino group with a trifluoroacetamido moiety and adds a vinyl substituent. The trifluoroacetyl group increases metabolic stability, while the vinyl group may enable further functionalization (e.g., polymerization or click chemistry) .

Cyclobutane and Cyclopentane Derivatives

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- CAS: Not provided

- The methylamino group is smaller than the ethyl substituent in the parent compound, possibly altering target selectivity .

Ethyl (1R,2R)-2-aminocyclopentanecarboxylate hydrochloride

Cyclohexane Derivatives

Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate hydrochloride

- CAS : 1346773-51-0

- Molecular Formula : C₁₈H₂₇ClN₂O₂

- Key Differences : Cyclohexane ring introduces chair conformations, increasing steric complexity. The phenylethyl group enhances hydrophobic interactions, making it suitable for targeting lipid-rich environments (e.g., CNS targets) .

Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate hydrochloride

- CAS : 2940857-86-1

- This could enhance binding to polar active sites (e.g., proteases) .

Comparative Analysis Table

Research Findings and Implications

- Cyclopropane vs. Larger Rings : Cyclopropane derivatives exhibit superior rigidity, favoring interactions with flat binding pockets. Cyclohexane/cyclopentane analogs offer conformational diversity but may require optimization for target specificity .

- Substituent Effects: Hydrophobic groups (e.g., phenyl) enhance membrane permeability, while polar groups (e.g., amino, fluoro) improve solubility and target engagement .

- Stereochemistry : The (1R,2R) configuration in the parent compound is critical for chiral recognition in biological systems. Enantiomeric analogs (e.g., 1S,2R) show reduced or altered activity .

Biological Activity

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride, also known by its CAS number 1007230-91-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Chemical Name : Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- CAS Number : 1007230-91-2

- Physical State : Typically encountered as a hydrochloride salt.

Synthesis

The synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has been documented through various methods, focusing on optimizing yields and purity. Notably, yields have been reported as high as 97% in certain synthetic routes .

Research indicates that this compound may exhibit significant biological activity through modulation of neurotransmitter systems. It is hypothesized to interact with the central nervous system, potentially influencing pathways involved in mood regulation and anxiety .

Anti-inflammatory Properties

One key area of interest is the anti-inflammatory potential of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride. Studies have suggested that it may activate the Keap1/Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of cyclopropanecarboxylic acids could protect neuronal cells from oxidative stress-induced damage. Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate showed promise in enhancing cell viability under stress conditions .

- Anti-depressant Activity : In animal models, this compound exhibited behaviors indicative of anti-depressant effects. The results suggest a modulation of serotonin pathways, although further studies are needed to elucidate the exact mechanisms involved .

- Safety and Toxicology : Toxicological evaluations indicate that while the compound shows therapeutic potential, careful consideration must be given to its safety profile. Adverse effects were noted at higher doses in preliminary studies .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride with high enantiomeric purity?

- Methodology : Cyclopropanation of diazo compounds with olefins using chiral transition metal catalysts (e.g., rhodium(II) carboxylates or copper(I) complexes) under inert atmospheres and low temperatures (~0–5°C) to minimize racemization . Purification via recrystallization or chiral HPLC is critical to isolate the (1R,2R)-enantiomer.

- Data Contradictions : While rhodium catalysts often yield higher stereoselectivity, copper-based systems may offer cost advantages but require optimization of solvent polarity (e.g., dichloromethane vs. toluene) to balance reactivity and selectivity .

Q. How can the cyclopropane ring stability of this compound be assessed under varying pH conditions?

- Methodology : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 40°C for 14 days. Monitor degradation via HPLC-UV and LC-MS to identify hydrolysis products (e.g., ring-opened carboxylic acids or amines).

- Key Findings : Cyclopropane rings are strain-sensitive; acidic conditions may protonate the amino group, increasing ring strain and hydrolysis rates. Neutral to mildly basic conditions typically preserve integrity .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the cyclopropane moiety?

- Methodology :

- NMR : NOESY/ROESY to detect spatial proximity between the ethyl group and adjacent protons.

- X-ray Crystallography : Definitive confirmation of the (1R,2R) configuration .

- Vibrational Circular Dichroism (VCD) : For solution-phase stereochemical analysis when crystals are unavailable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces and identify nucleophilic attack sites.

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization .

Q. What strategies mitigate racemization during ester hydrolysis to the free carboxylic acid?

- Methodology :

- Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica) in biphasic systems (water/hexane) to retain stereochemistry.

- Low-Temperature Saponification : NaOH/EtOH at –20°C minimizes thermal racemization .

Q. How does the ethyl substituent influence the compound’s bioavailability in in vitro assays?

- Methodology :

- LogP Measurement : Shake-flask method to determine partition coefficients (LogP ≈ 2.4 predicted), correlating with membrane permeability .

- Caco-2 Cell Assays : Assess intestinal absorption potential; ethyl groups may enhance lipophilicity but reduce solubility, requiring formulation with cyclodextrins .

Data Analysis & Experimental Design

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst loading, solvent, and temperature to identify critical factors.

- Meta-Analysis : Compare literature data with attention to reaction scale (e.g., microwatt vs. batch reactors) and purification methods .

Q. What protocols validate the absence of genotoxic impurities in batch synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.